molecular formula C16H11BrN2OS2 B2582079 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide CAS No. 325988-22-5

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide

Cat. No. B2582079
CAS RN: 325988-22-5
M. Wt: 391.3
InChI Key: LHYLQGSWMUAUQG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide” is a chemical compound. Its molecular structures were confirmed by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

Antimicrobial Activity

The synthesized N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide derivatives were evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These compounds exhibited promising antimicrobial effects, particularly derivatives labeled d1, d2, and d3.

Anticancer Potential

Cancer remains a significant global health challenge. The compound was screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, derivatives d6 and d7 demonstrated the most potent activity against breast cancer cells .

Drug Resistance Mitigation

Given the rising antimicrobial and anticancer drug resistance, there’s a critical need for novel agents. N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide derivatives could serve as potential leads for rational drug design. Molecular docking studies indicated that compounds d1, d2, d3, d6, and d7 interacted favorably with specific protein targets, making them promising candidates .

Polymer Chemistry

The compound’s solubility, electronic properties, and optical characteristics make it an interesting candidate for polyfluorenes and copolymers of fluorenes . These materials find applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaics.

Heterocyclic Synthesis

Researchers have synthesized a variety of [1,2,4]triazolo[4,3-c]quinazolines containing the 5-bromothiophen-2-yl fragment. These compounds were obtained via oxidative cyclization and may have diverse applications in medicinal chemistry .

Organic Synthesis and Functionalization

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide derivatives can be used as versatile intermediates in organic synthesis. For instance, they can undergo Suzuki cross-coupling reactions with various arylboronic acids, yielding imine derivatives with different functional groups .

properties

IUPAC Name

(E)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS2/c17-14-8-7-13(22-14)12-10-21-16(18-12)19-15(20)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYLQGSWMUAUQG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)cinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.